10-Bromo-4-Deoxypodophyllotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 10-Bromo-4-Deoxypodophyllotoxin typically involves the bromination of 4-Deoxypodophyllotoxin. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions . The reaction proceeds with high regioselectivity, resulting in the bromination at the 10th position of the podophyllotoxin scaffold .
This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
10-Bromo-4-Deoxypodophyllotoxin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 10th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The anticancer activity of 10-Bromo-4-Deoxypodophyllotoxin is primarily attributed to its ability to inhibit tubulin polymerization and DNA topoisomerase II . By binding to tubulin, it prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase . Additionally, the inhibition of DNA topoisomerase II results in DNA strand breaks and apoptosis . These mechanisms collectively contribute to its potent anticancer effects.
Comparison with Similar Compounds
10-Bromo-4-Deoxypodophyllotoxin is unique among podophyllotoxin derivatives due to the presence of the bromine atom at the 10th position, which enhances its biological activity and selectivity . Similar compounds include:
Podophyllotoxin: The parent compound, known for its antitumor activity but with limitations such as systemic toxicity and drug resistance.
Teniposide: Another derivative with similar applications and limitations as etoposide.
The bromination at the 10th position in this compound provides a distinct advantage in terms of potency and selectivity compared to these similar compounds .
Properties
Molecular Formula |
C22H21BrO7 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
(5aR,8aR,9R)-4-bromo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H21BrO7/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 |
InChI Key |
ZDDCTEQZBFBFTM-PDSMFRHLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)Br)COC3=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)Br)COC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.